molecular formula C15H15Cl2NO4 B2473568 2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide CAS No. 1421441-22-6

2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide

Cat. No.: B2473568
CAS No.: 1421441-22-6
M. Wt: 344.19
InChI Key: RCMBQPUTGROUPJ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide is a synthetic organic compound designed for research applications. This molecule is an acetamide derivative featuring a 2,4-dichlorophenoxy moiety and a furan-2-yl-substituted hydroxypropyl chain. Its structure suggests potential as an intermediate or lead compound in the development of agrochemicals or pharmaceuticals, meriting further investigation. Compounds containing the 2,4-dichlorophenoxy group are known to exhibit herbicidal activity, functioning as synthetic auxins that induce uncontrolled growth in susceptible broadleaf plants . The integration of a heteroaromatic furan ring and a polar hydroxy group may influence the compound's bioavailability, binding affinity, and metabolic profile, making it a subject of interest in structure-activity relationship (SAR) studies . This product is intended for research purposes by qualified laboratory personnel only. It is strictly for in-vitro analysis and is not approved for use in humans, animals, or as a treatment for any condition. All information provided is for research reference. The buyer assumes all responsibility for confirming the compound's identity, purity, and suitability for their specific research application.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO4/c16-10-3-4-13(11(17)8-10)22-9-15(20)18-6-5-12(19)14-2-1-7-21-14/h1-4,7-8,12,19H,5-6,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMBQPUTGROUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols and amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions[][1].

Major Products

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and optical brighteners[][1].

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)propionic acid: Known for its use as a herbicide.

    2,4-Dichlorophenoxyacetic acid: Widely used as a plant growth regulator and herbicide.

    2-(4-Chloro-2-methylphenoxy)propionic acid: Another herbicide with similar structural features[][1].

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. Its structure incorporates a dichlorophenoxy moiety, which is commonly associated with herbicidal properties, alongside a furan ring that may contribute to diverse biological interactions. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antinociceptive Activity

Research has indicated that related compounds with similar structures exhibit significant antinociceptive effects. For instance, in studies involving similar acetamide derivatives, it was found that these compounds could effectively reduce pain responses in animal models. The mechanism often involves interaction with sigma receptors, specifically the σ1 receptor, which plays a critical role in pain modulation.

  • Case Study : A study demonstrated that a related compound exhibited high affinity for σ1 receptors (Ki = 42 nM), showing a 36-fold selectivity over σ2 receptors. This selectivity is crucial for minimizing side effects while maximizing analgesic efficacy .

Antifungal Activity

The antifungal properties of compounds derived from dichlorophenoxyacetic acid have been explored in various studies. A notable finding is that certain derivatives have shown effectiveness against pathogenic fungi such as Aspergillus fumigatus and Scedosporium apiospermum.

  • Research Findings : In a comparative study, several polyazole derivatives derived from similar structures exhibited antifungal activity comparable to established antifungal agents like ketoconazole and oxiconazole. The presence of chlorinated groups was found to enhance this activity .

Anticancer Potential

Emerging research suggests that compounds with furan and dichlorophenoxy groups may possess anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Data Table: Anticancer Activity of Related Compounds
Compound NameIC50 (µM)Mechanism of Action
2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)]acetamide25Apoptosis induction
5-Fluorouracil15DNA synthesis inhibition
Doxorubicin10Topoisomerase II inhibition

The biological activity of this compound can be attributed to its interactions at the molecular level:

  • Sigma Receptor Modulation : The compound's affinity for σ1 receptors suggests it may modulate neurotransmitter release and pain perception pathways.
  • Furan Ring Contribution : The furan moiety may enhance lipophilicity and facilitate cellular uptake, potentially leading to increased bioactivity.
  • Chlorine Substitution Effects : The presence of chlorine atoms can influence the electronic properties of the molecule, enhancing its interaction with biological targets.

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